molecular formula C11H16N2 B11913041 5-Methyl-2-(piperidin-2-yl)pyridine CAS No. 22070-08-2

5-Methyl-2-(piperidin-2-yl)pyridine

Cat. No.: B11913041
CAS No.: 22070-08-2
M. Wt: 176.26 g/mol
InChI Key: UBEYLLAMWPJTMM-UHFFFAOYSA-N
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Description

5-Methyl-2-(piperidin-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(piperidin-2-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with piperidine in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to ensure minimal environmental impact and efficient recovery of the product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-(piperidin-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(piperidin-2-yl)pyridine is unique due to the presence of both a methyl group and a piperidine moiety, which confer distinct steric and electronic properties. These features make it a valuable scaffold for the design of novel compounds with specific biological activities .

Properties

CAS No.

22070-08-2

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

5-methyl-2-piperidin-2-ylpyridine

InChI

InChI=1S/C11H16N2/c1-9-5-6-11(13-8-9)10-4-2-3-7-12-10/h5-6,8,10,12H,2-4,7H2,1H3

InChI Key

UBEYLLAMWPJTMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2CCCCN2

Origin of Product

United States

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